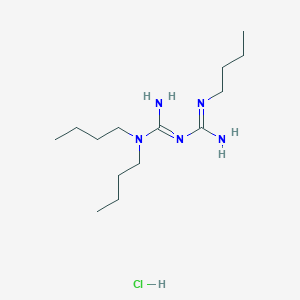
3-(3,4-Dichlorophenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)butan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of biocatalysts for enantioselective synthesis is also explored to produce the desired enantiomer with high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenyl)butan-2-one.
Reduction: Formation of 3-(3,4-dichlorophenyl)butane.
Substitution: Formation of derivatives with substituted functional groups at the chlorine positions.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)butan-2-one: An oxidized form of the compound.
3-(3,4-Dichlorophenyl)butane: A reduced form of the compound.
3-(3,4-Dichlorophenyl)propan-2-ol: A structurally similar compound with one less carbon in the chain.
Uniqueness
3-(3,4-Dichlorophenyl)butan-2-ol is unique due to its chiral nature and the presence of both hydroxyl and dichlorophenyl groups
Propriétés
Formule moléculaire |
C10H12Cl2O |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-6(7(2)13)8-3-4-9(11)10(12)5-8/h3-7,13H,1-2H3 |
Clé InChI |
SJWVKFZSZNXHRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)Cl)Cl)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


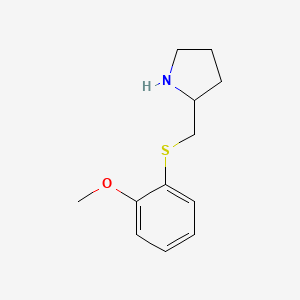
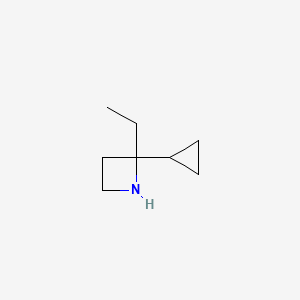
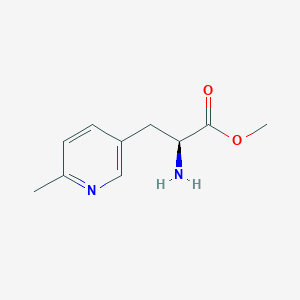
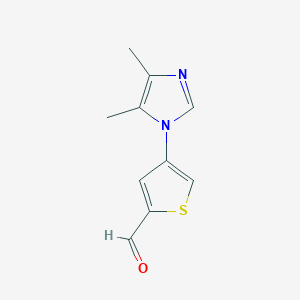
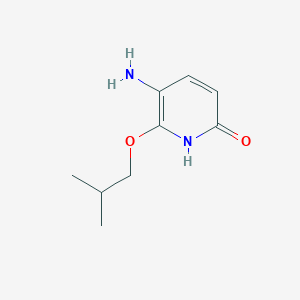

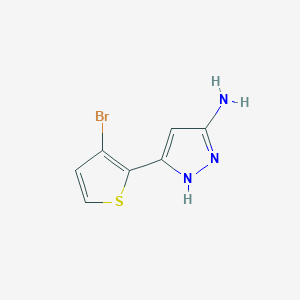
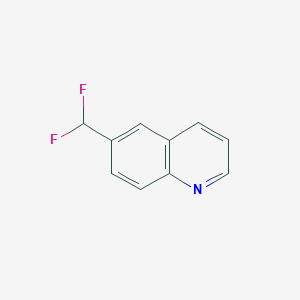
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
